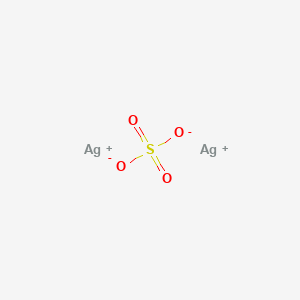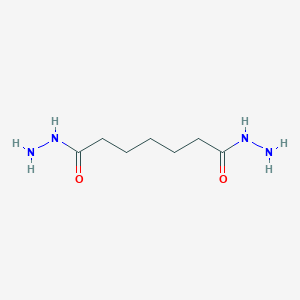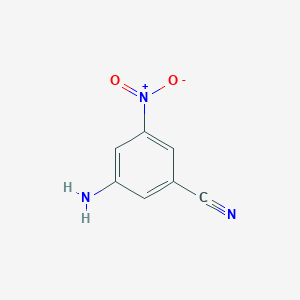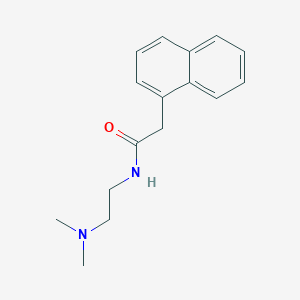
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-, also known as NADA, is a synthetic compound that has been used in scientific research for its various physiological and biochemical effects. NADA is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and thermoregulation.
Mécanisme D'action
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- activates TRPV1 by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of cations, such as calcium and sodium, into the cell. The influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Effets Biochimiques Et Physiologiques
The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has various biochemical and physiological effects. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to induce pain and inflammation in animal models, which is mediated by the release of neuropeptides. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been shown to increase gastric motility and stimulate insulin secretion. Additionally, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to regulate blood pressure by activating TRPV1 on endothelial cells, leading to the release of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has several advantages for lab experiments. It is a potent and selective agonist of TRPV1, which allows for the specific activation of this ion channel. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is also stable and can be easily synthesized in large quantities. However, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has some limitations for lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous TRPV1 agonists. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in animal studies may not fully translate to human studies.
Orientations Futures
There are several future directions for the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in scientific research. One direction is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological processes, such as insulin secretion and blood pressure regulation. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in combination with other compounds may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- can be synthesized through a multistep process starting with naphthalene. The first step involves the conversion of naphthalene to 1-naphthalenemethanol, which is then oxidized to 1-naphthaleneacetic acid. The acid is then reacted with N,N-dimethylethylenediamine to yield 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-. This synthesis method has been used in various research studies to produce 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- with high purity and yield.
Applications De Recherche Scientifique
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been extensively used in scientific research to investigate the physiological and biochemical effects of TRPV1 activation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is a potent agonist of TRPV1 and has been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been used to investigate the effects of TRPV1 activation on various physiological processes, such as blood pressure regulation, insulin secretion, and gastric motility.
Propriétés
Numéro CAS |
10593-17-6 |
|---|---|
Nom du produit |
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- |
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H20N2O/c1-18(2)11-10-17-16(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,17,19) |
Clé InChI |
SAEQRPLMNKATCI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
10593-17-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




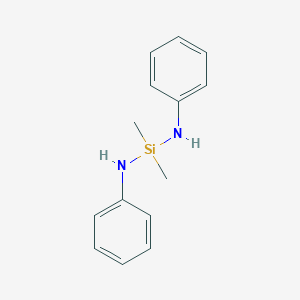
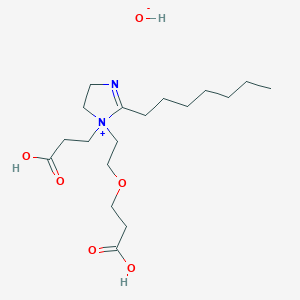
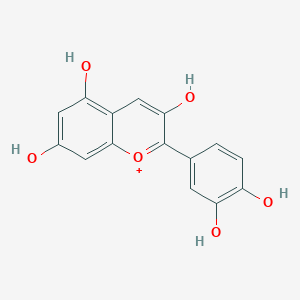
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
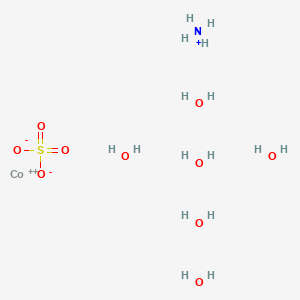
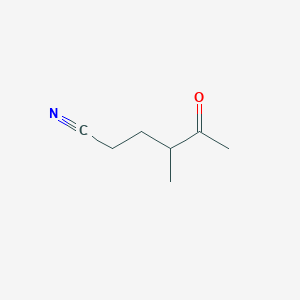
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)


